molecular formula C23H17ClO4S B049345 2,4,6-Triphenylthiopyrylium perchlorate CAS No. 2930-37-2

2,4,6-Triphenylthiopyrylium perchlorate

Cat. No.: B049345
CAS No.: 2930-37-2
M. Wt: 424.9 g/mol
InChI Key: UAMORFUEIWNPCP-UHFFFAOYSA-M
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Description

2,4,6-Triphenylthiopyrylium perchlorate is an organic compound with the molecular formula C23H17ClO4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenylthiopyrylium perchlorate typically involves the reaction of thiopyrylium salts with triphenylmethane derivatives under controlled conditions. One common method includes the use of perchloric acid as a reagent to facilitate the formation of the perchlorate salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The synthesis process requires precise control of reaction conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenylthiopyrylium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiopyrylium derivatives .

Mechanism of Action

The mechanism of action of 2,4,6-Triphenylthiopyrylium perchlorate involves its ability to interact with molecular targets through electron transfer processes. The compound’s aromatic structure allows it to participate in various chemical reactions, influencing the pathways and outcomes of these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Triphenylthiopyrylium perchlorate is unique due to its specific perchlorate anion, which influences its reactivity and applications. The presence of the thiopyrylium core also imparts distinct photochemical and electronic properties, making it valuable for specialized research and industrial applications .

Properties

IUPAC Name

2,4,6-triphenylthiopyrylium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17S.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMORFUEIWNPCP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[S+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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